2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde, also known by its CAS number 329265-13-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO2, with a molecular weight of 269.34 g/mol. The structure features a morpholine ring, a cyclopentene moiety, and an aldehyde functional group, which contribute to its reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related cyclopentenediones has shown their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and mitochondrial dysfunction .
The specific mechanisms by which this compound exerts its antitumor effects may involve:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.
Enzyme Inhibition
The compound may also interact with specific enzymes or receptors, potentially acting as an inhibitor. For example, studies suggest that similar compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell signaling pathways .
The biological activity of this compound likely involves:
- Binding to Target Proteins : The compound may bind to proteins involved in cell signaling, leading to altered cellular responses.
- Modulation of Apoptotic Pathways : By affecting the balance between pro-apoptotic and anti-apoptotic proteins, the compound can influence cell survival.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Cyclopentenediones : Research has demonstrated that cyclopentenediones can exhibit selective cytotoxicity against various cancer cell lines. These compounds showed IC50 values in the low micromolar range, indicating potent activity .
- Farnesyltransferase Inhibition : A study identified a farnesyltransferase inhibitor that demonstrated significant potency against multiple cancer types. This study emphasized the importance of structural modifications to enhance biological activity .
Data Table: Comparative Biological Activities
Compound Name | Biological Activity | Mechanism | IC50 (μM) |
---|---|---|---|
IMB-1406 | Antitumor | Farnesyltransferase inhibition | 6.92–8.99 |
Cyclopentenedione A | Cytotoxicity | Apoptosis induction | <10 |
Cyclopentenedione B | Enzyme inhibition | Cell cycle arrest | <5 |
Eigenschaften
IUPAC Name |
(3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)18-8-10-20-11-9-18/h1-5,12-13H,6-11H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJNVZPSMYAON-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.